molecular formula C14H13F2N5O2 B14975711 Ethyl 7-(3,4-difluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(3,4-difluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B14975711
M. Wt: 321.28 g/mol
InChI Key: AHZXNHHKTHXYPN-UHFFFAOYSA-N
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Description

ETHYL 7-(3,4-DIFLUOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of tetrazolo[1,5-a]pyrimidines. This compound is characterized by the presence of a difluorophenyl group, a methyl group, and an ethyl ester functional group. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 7-(3,4-DIFLUOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Cyclization: The tetrazole intermediate undergoes cyclization with a suitable precursor to form the tetrazolo[1,5-a]pyrimidine core.

    Functional Group Introduction: The difluorophenyl group and the ethyl ester are introduced through substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

ETHYL 7-(3,4-DIFLUOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 7-(3,4-DIFLUOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.

    Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of ETHYL 7-(3,4-DIFLUOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity to these targets, while the tetrazolo[1,5-a]pyrimidine core contributes to its biological activity. The compound may inhibit or activate specific pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

ETHYL 7-(3,4-DIFLUOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other similar compounds, such as:

    Tetrazolo[1,5-a]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, affecting their biological activities.

    Difluorophenyl Compounds: Compounds with difluorophenyl groups exhibit similar binding properties but may have different pharmacokinetic profiles.

    Ethyl Ester Derivatives: These compounds have similar ester functional groups, influencing their solubility and stability.

The uniqueness of ETHYL 7-(3,4-DIFLUOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE lies in its combination of these structural features, which contribute to its distinct biological and chemical properties.

Properties

Molecular Formula

C14H13F2N5O2

Molecular Weight

321.28 g/mol

IUPAC Name

ethyl 7-(3,4-difluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C14H13F2N5O2/c1-3-23-13(22)11-7(2)17-14-18-19-20-21(14)12(11)8-4-5-9(15)10(16)6-8/h4-6,12H,3H2,1-2H3,(H,17,18,20)

InChI Key

AHZXNHHKTHXYPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NN=NN2C1C3=CC(=C(C=C3)F)F)C

Origin of Product

United States

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